molecular formula C7H8N4O B12335551 8-Methoxyimidazo[1,2-a]pyrazin-3-amine

8-Methoxyimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B12335551
M. Wt: 164.16 g/mol
InChI Key: KEAAWMCDCUWGDC-UHFFFAOYSA-N
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Description

8-Methoxyimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrazine core substituted with a methoxy group at position 8 and an amine at position 2. This scaffold is notable for its structural resemblance to adenine, enabling interactions with biological targets such as kinases and nucleic acid-binding proteins . Synthetically, such compounds are typically prepared via Groebke-Blackburn-Bienaymé (GBB) multicomponent reactions using 2-aminopyrazine, aldehydes, and isocyanides under catalyst-free or iodine-catalyzed conditions .

Properties

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

8-methoxyimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C7H8N4O/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,8H2,1H3

InChI Key

KEAAWMCDCUWGDC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CN2C1=NC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxyimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyrazine with an appropriate methoxy-substituted aldehyde or ketone, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of 8-Methoxyimidazo[1,2-a]pyrazin-3-amine may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption. The scalability of these methods allows for the efficient production of the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

8-Methoxyimidazo[1,2-a]pyrazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding imidazo[1,2-a]pyrazine derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted imidazo[1,2-a]pyrazine derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Anti-Tuberculosis Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives, including 8-methoxyimidazo[1,2-a]pyrazin-3-amine, as effective agents against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).

  • Mechanism of Action : These compounds exhibit activity by inhibiting the growth of Mycobacterium tuberculosis. A structure–activity relationship (SAR) analysis has shown that modifications to the core structure can enhance potency against various strains of TB, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 0.006 μM against Mtb .
  • Case Study : A notable example includes a series of compounds derived from imidazo[1,2-a]pyridine that were identified through high-throughput screening. These compounds demonstrated promising in vitro activity and favorable pharmacokinetic profiles in mouse models .

Cancer Therapeutics

The imidazo[1,2-a]pyrazine scaffold has been explored for its anticancer properties.

  • ENPP1 Inhibition : A recent study identified a derivative of imidazo[1,2-a]pyrazine as a potent inhibitor of ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), which plays a role in modulating immune responses in cancer therapy. The compound showed an IC50 value of 5.70 nM and enhanced the efficacy of anti-PD-1 antibodies in murine models .
  • Mechanistic Insights : The inhibition of ENPP1 leads to increased levels of cyclic GMP-AMP (cGAMP), activating the STING pathway and promoting antitumor immunity. This mechanism positions imidazo[1,2-a]pyrazine derivatives as promising candidates for cancer immunotherapy .

Adenosine Receptor Modulation

8-Methoxyimidazo[1,2-a]pyrazin-3-amine has been investigated for its interaction with adenosine receptors.

  • Selectivity and Affinity : Compounds with this scaffold have shown varying affinities for different adenosine receptor subtypes. For instance, certain derivatives exhibited good affinity for the hA3 receptor while demonstrating selectivity over hA2A receptors . This selectivity is crucial for developing drugs aimed at specific therapeutic targets without off-target effects.

Antimicrobial Properties

The antimicrobial potential of imidazo[1,2-a]pyrazine derivatives has also been documented.

  • Broad-Spectrum Activity : Some studies have reported that these compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. Their efficacy against pathogens such as Pseudomonas aeruginosa highlights their potential as new antibiotics .

Summary Table of Applications

Application AreaCompound ActivityKey Findings
Anti-TuberculosisInhibits Mycobacterium tuberculosisMIC values as low as 0.006 μM; effective against MDR and XDR strains .
Cancer TherapeuticsENPP1 inhibitionIC50 value of 5.70 nM; enhances anti-PD-1 antibody efficacy in murine models .
Adenosine Receptor ModulationSelective binding to hA3 receptorGood affinity with selectivity over hA2A receptors; potential for targeted therapies .
Antimicrobial PropertiesBroad-spectrum antibacterial activityActive against Gram-positive and Gram-negative bacteria including Pseudomonas aeruginosa .

Mechanism of Action

The mechanism of action of 8-Methoxyimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:
  • Position 2 Modifications :
    • Aryl groups (e.g., phenyl, 4-fluorophenyl) enhance interactions with hydrophobic pockets in targets like CDK9 and bromodomains .
    • Nitro groups (e.g., 4-nitrophenyl) improve thermal stability and optical properties, making them suitable for material science applications .
  • Position 8 Modifications :
    • Methoxy substitution (as in the target compound) likely enhances electronic effects and hydrogen-bonding capacity, akin to adenine’s N7 position .

Pharmacological and Physicochemical Properties

  • Anticancer Activity : 2-Phenyl derivatives inhibit CDK9 with IC50 values in the low micromolar range, showing cytotoxicity against breast cancer and AML cell lines .
  • Antiviral Activity : Analogues like 2-phenylimidazo[1,2-a]pyrazin-3-amine exhibit activity against influenza A and coronaviruses, though potency varies with substituents .
  • Antimalarial Activity : Fluorophenyl-substituted derivatives show moderate activity (IC50 175–5520 nM), but selectivity between parasite strains remains a challenge .
  • Thermal/Optical Properties: Nitro-substituted derivatives display high thermal stability (decomposition >300°C) and third-order nonlinear susceptibility, useful for optoelectronics .

Limitations and Challenges

  • Solubility : Bulky substituents (e.g., tert-butyl) reduce aqueous solubility, complicating formulation .
  • Selectivity : Fluorophenyl derivatives show strain-specific antimalarial activity, suggesting target heterogeneity .
  • Synthetic Scalability : While GBB reactions are efficient, purification of polar intermediates (e.g., sulfonated derivatives) requires optimization .

Biological Activity

8-Methoxyimidazo[1,2-a]pyrazin-3-amine is a heterocyclic compound characterized by its unique structural features that enhance its biological activity. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer activities. This article delves into the biological activities of 8-methoxyimidazo[1,2-a]pyrazin-3-amine, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 8-methoxyimidazo[1,2-a]pyrazin-3-amine includes a methoxy group at the 8-position and an amino group at the 3-position of the imidazo[1,2-a]pyrazine structure. The presence of nitrogen atoms within the ring contributes significantly to its chemical reactivity and biological properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyrazine derivatives, including 8-methoxyimidazo[1,2-a]pyrazin-3-amine. Research indicates that compounds within this class exhibit significant activity against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis (Mtb). For instance, high-throughput screening has identified several imidazo[1,2-a]pyridine analogues with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv .

Anticancer Properties

The anticancer potential of 8-methoxyimidazo[1,2-a]pyrazin-3-amine has also been investigated. Several studies have reported that imidazo[1,2-a]pyrazine derivatives can induce apoptosis in cancer cell lines. For example, one study demonstrated that specific modifications to imidazo[1,2-a]pyridine compounds resulted in enhanced cytotoxicity against various cancer cell lines .

The mechanism by which 8-methoxyimidazo[1,2-a]pyrazin-3-amine exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or activation of cellular pathways that are crucial for microbial survival or cancer cell proliferation .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals that 8-methoxyimidazo[1,2-a]pyrazin-3-amine possesses a unique combination of functional groups that enhance its biological activity while maintaining structural stability. Below is a table summarizing the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
6-Bromoimidazo[1,2-a]pyrazin-8-amineBromine substitution at position 6Moderate antimicrobial activity
5-Bromo-3-methoxypyrazin-2-amineBromine and methoxy groups presentAnticancer properties
N,N-Dimethylimidazo[1,2-a]pyrazin-8-amineDimethyl substitution at position 8Low cytotoxicity
6-Bromo-2-methylimidazo[1,2-a]pyrazineMethyl substitution at position 2Limited antibacterial activity

Case Studies

Several case studies have been conducted to evaluate the efficacy of 8-methoxyimidazo[1,2-a]pyrazin-3-amine in vivo. In one study involving BALB/c mice infected with Mtb H37Rv, treatment with this compound resulted in a significant reduction in bacterial load after four weeks . Additionally, cytotoxicity assays on human cancer cell lines demonstrated promising results with IC50 values indicating effective inhibition of cell growth.

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